molecular formula C9H5BrClN B580799 3-Bromo-7-chloroisoquinoline CAS No. 1246552-90-8

3-Bromo-7-chloroisoquinoline

Cat. No.: B580799
CAS No.: 1246552-90-8
M. Wt: 242.5
InChI Key: ZLAFRLYZTMTUOQ-UHFFFAOYSA-N
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Description

3-Bromo-7-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It is a derivative of isoquinoline, characterized by the presence of bromine and chlorine atoms at the 3rd and 7th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of 7-chloroisoquinoline using bromine in the presence of a suitable solvent such as nitrobenzene. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, solvent, and reactant concentrations, to achieve high yields and purity. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-chloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives of this compound .

Scientific Research Applications

3-Bromo-7-chloroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

  • 7-Bromo-1-chloroisoquinoline
  • 4-Bromo-7-chloroisoquinoline
  • 3-Bromo-6-chloroisoquinoline

Comparison: 3-Bromo-7-chloroisoquinoline is unique due to the specific positions of the bromine and chlorine atoms, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns and reactivity profiles, making it valuable for specific synthetic and research applications .

Biological Activity

3-Bromo-7-chloroisoquinoline is a heterocyclic aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₅BrClN. Its structure features bromine and chlorine substituents at the 3rd and 7th positions of the isoquinoline ring, respectively. This halogenation pattern is significant as it influences the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies. In particular, its interaction with bacterial enzymes suggests a mechanism involving enzyme inhibition, which is critical for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways, particularly those involving MAPK/ERK pathways, which are crucial for cell growth and differentiation.

Table 1 summarizes key findings from various studies on the anticancer effects of this compound:

StudyCell LineConcentration (μM)Effect
HeLa10Induces apoptosis
MCF-75Inhibits proliferation
A54915Alters cell cycle

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . For example, it has been shown to bind to cytochrome P450 enzymes, which play a vital role in drug metabolism and synthesis of endogenous compounds. The binding affinity and interaction dynamics can be analyzed through molecular docking studies.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target proteins. Table 2 presents docking results showing binding energies and key residues involved in interactions:

Protein (PDB ID)Binding ResiduesBond Distances (Å)Binding Energy (kcal/mol)
6EUOSER1263.23-5.4
ASP1253.05
THR1292.99
ARG1502.84

These interactions suggest that the compound may alter enzyme activity, leading to various biological effects.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antimicrobial Efficacy : A study demonstrated that at a concentration of 10 μM, the compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antibiotic agent.
  • Cancer Cell Studies : In a study involving human colon carcinoma cells (HT29), treatment with varying concentrations led to significant reductions in cell viability, indicating its promise as an anticancer therapeutic.

Future Directions

The ongoing research into this compound focuses on elucidating its precise mechanisms of action and exploring its full therapeutic potential. Further investigations are needed to establish its efficacy in vivo and to assess any potential side effects associated with its use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-7-chloroisoquinoline, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthesis Pathways : Common methods include halogenation of isoquinoline precursors. For example, bromination at position 3 using bromine or NBS (N-bromosuccinimide) in inert solvents (e.g., DCM or CCl₄) at 0–25°C, followed by chlorination at position 7 using POCl₃ or Cl₂ gas under controlled conditions .
  • Optimization : Reaction temperature, solvent polarity, and stoichiometry of halogenating agents are critical. For instance, excess bromine may lead to di-substitution, while low temperatures improve regioselectivity .
  • Yield Analysis : Typical yields range from 50–75%. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended. Purity (>95%) can be confirmed via HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–9.0 ppm). Br and Cl substituents cause deshielding and splitting .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 246.9 (C₉H₅BrClN). Isotopic patterns for Br (1:1) and Cl (3:1) should align with theoretical ratios .
  • X-ray Crystallography : Resolves positional ambiguity of halogens. Requires single crystals grown via slow evaporation in EtOH/CHCl₃ .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Systematic Review : Follow PRISMA guidelines to aggregate data from PubMed, SciFinder, and CAS databases. Exclude studies lacking purity validation (>95%) or proper controls .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., HIV protease inhibition in vs. kinase inhibition in ). Adjust for variables like cell lines or solvent effects .
  • Experimental Replication : Reproduce key studies under controlled conditions, ensuring identical reagents and protocols. Use ANOVA to assess inter-lab variability .

Q. What strategies improve regioselectivity in functionalizing this compound for drug discovery?

Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., -OMe or -NO₂) at position 1 to steer cross-coupling reactions (Suzuki, Ullmann) toward desired positions .
  • Catalytic Systems : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig amination at position 4, avoiding competing reactions at Br/Cl sites. Monitor via TLC and in-situ IR .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites. Compare Fukui indices to prioritize electrophilic/nucleophilic attack .

Q. How should researchers design experiments to validate the metabolic stability of this compound-based candidates?

Methodological Answer:

  • In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics .
  • CYP450 Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms. A ≥50% inhibition at 10 μM indicates high risk. Include positive controls (ketoconazole for CYP3A4) .
  • Structural Modifications : If instability is observed, introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to reduce oxidative metabolism .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles of this compound?

Methodological Answer:

  • Standardized Protocols : Use USP <1231> guidelines. Prepare saturated solutions in PBS (pH 7.4), DMSO, and EtOH. Shake at 25°C for 24 hrs, filter (0.22 μm), and quantify via UV-Vis (λmax ~270 nm) .
  • Critical Factors : Note differences in particle size (micronized vs. crystalline) and pH (adjust with HCl/NaOH). Purity >98% is required to avoid surfactant effects .
  • Data Harmonization : Apply Bland-Altman plots to compare literature values. Outliers may arise from unaccounted polymorphic forms (e.g., anhydrous vs. hydrate) .

Q. Experimental Design Tables

Table 1. Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Key Reference
HalogenationBr₂, DCM, 0°C → POCl₃, 80°C6297
Cross-CouplingPd(dba)₂, SPhos, K₃PO₄5595
One-Pot SynthesisNBS, ClSO₃H, CHCl₃7398

Table 2. Biological Activity Data

Assay TypeTargetIC₅₀ (μM)Study Reference
HIV ProteaseInhibitor0.45
Kinase InhibitionEGFR1.2
AntifungalCandida albicans12.8

Properties

IUPAC Name

3-bromo-7-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAFRLYZTMTUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725497
Record name 3-Bromo-7-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246552-90-8
Record name 3-Bromo-7-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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